2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
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Description
“2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride” is a chemical compound. It is also known as Isoeugenol . The molecular formula of this compound is C10H12O2 . It is used in various products such as washing & cleaning products, polishes and waxes, biocides (e.g. disinfectants, pest control products) and cosmetics and personal care products .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and a prop-2-en-1-yl group (a three-carbon chain with a double bond) attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 164.2011 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations of structurally similar compounds demonstrates the potential of these methods in understanding the interaction between such molecules and various biological targets. For instance, Viji et al. (2020) conducted a study on a compound with a similar structure, focusing on its molecular structure, vibrational spectra, and potential energy distribution using DFT calculations. The study also explored molecular parameters like bond length and angle, intramolecular charge transfer, and biological effects predicted by molecular docking results (Viji et al., 2020).
Antibacterial and Antifungal Activity
Research into derivatives of compounds related to 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride indicates potential antibacterial and antifungal properties. A study by Tavman et al. (2009) synthesized and characterized phenols and their metal complexes, demonstrating their antibacterial activity against Gram-positive bacteria, highlighting the potential of such compounds in developing antibacterial agents (Tavman et al., 2009).
Synthesis and Characterization
The synthesis and characterization of compounds with methoxy and amino methyl groups have been extensively studied, providing a foundation for the synthesis of more complex derivatives. Research on similar compounds includes the investigation of their crystalline structure, synthesis conditions, and characterization through various spectroscopic methods. For example, Bai Linsha (2015) reported on the synthesis process and characterization of a related compound, which was optimized under specific conditions to achieve the maximum yield, showcasing the methodologies applicable to synthesizing and studying compounds like this compound (Bai Linsha, 2015).
Properties
IUPAC Name |
2-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h3-5,7,12-13H,1,6,8H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOPJNOGWBSANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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